4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride

Overview

Description

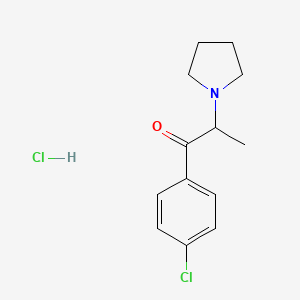

4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is a halogen-substituted form of the stimulant alpha-Pyrrolidinopropiophenone . It is similar in structure to the appetite suppressant diethylpropion and has analogous effects . The physiological and toxicological properties of this compound are not known .

Molecular Structure Analysis

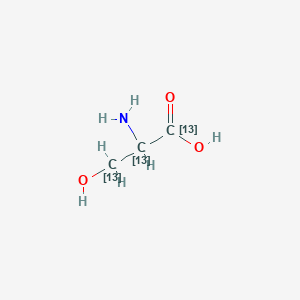

The molecular formula of 4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is C13H17Cl2NO . More details about its structure can be found on PubChem .Chemical Reactions Analysis

Specific chemical reactions involving 4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride are not provided in the available resources .Physical And Chemical Properties Analysis

The molecular weight of 4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is 274.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 273.0687196 g/mol .Scientific Research Applications

Analytical Reference Standard

4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is used as an Analytical Reference Standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of tests.

Forensic Chemistry & Toxicology

This compound is used in the field of Forensic Chemistry & Toxicology . It can be used in forensic investigations to identify substances found at crime scenes or in biological samples.

Mass Spectrometry

4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride can be used in Mass Spectrometry . This is a technique used to identify and quantify molecules in complex samples, and this compound can be used as a reference or control.

Stimulant Research

This compound is a halogen-substituted form of the stimulant α-Pyrrolidinopropiophenone . Therefore, it can be used in research related to stimulants and their effects.

Cathinones Research

4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride is related to the class of drugs known as cathinones . It can be used in research studying the effects and mechanisms of these drugs.

Drug of Abuse Research

This compound is related to drugs of abuse . Therefore, it can be used in research studying the effects, mechanisms, and potential treatments for substance abuse.

Mechanism of Action

Target of Action

4’-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride, also known as I59UWN2CWJ, is a halogen-substituted form of the stimulant α-Pyrrolidinopropiophenone It has been classified as a stimulant , suggesting that it may interact with neurotransmitter systems in the brain, particularly those involving dopamine, norepinephrine, and serotonin.

Mode of Action

As a stimulant, it is likely to increase the levels of certain neurotransmitters in the brain, leading to heightened arousal and increased activity .

Biochemical Pathways

As a stimulant, it may influence the dopaminergic, noradrenergic, and serotonergic pathways, which are involved in mood regulation, arousal, and reward processing .

Pharmacokinetics

Synthetic cathinones, a class of drugs to which this compound belongs, may undergo extensive metabolism in the body, leading to low or even negligible levels of the parent compound in urine samples .

Result of Action

As a stimulant, it may lead to increased neuronal activity and changes in neurotransmitter levels .

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO.ClH/c1-10(15-8-2-3-9-15)13(16)11-4-6-12(14)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDAQPTYJWNZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101343248 | |

| Record name | 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-alpha-pyrrolidinopropiophenone Hydrochloride | |

CAS RN |

93307-24-5 | |

| Record name | 4'-Chloro-alpha-pyrrolidinopropiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093307245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101343248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-CHLORO-.ALPHA.-PYRROLIDINOPROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I59UWN2CWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine](/img/structure/B570217.png)